molecular formula C18H19NOS B1343393 3-(Thiomorpholinomethyl)benzophenone CAS No. 898762-70-4

3-(Thiomorpholinomethyl)benzophenone

Cat. No.: B1343393
CAS No.: 898762-70-4
M. Wt: 297.4 g/mol
InChI Key: RLKYXMMJCJRJCJ-UHFFFAOYSA-N
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Description

3-(Thiomorpholinomethyl)benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It has the IUPAC name phenyl [3- (4-thiomorpholinylmethyl)phenyl]methanone . The molecular weight of this compound is 297.42 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H19NOS . The InChI code for this compound is 1S/C18H19NOS/c20-18 (16-6-2-1-3-7-16)17-8-4-5-15 (13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 297.42 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photoprotection and Cellular Impact

Benzophenone-3 (BP-3), widely recognized for its use as a UV filter in sunscreens, has been a subject of research due to its permeability and systemic absorption through the skin. Studies have explored its interaction with skin cells, particularly focusing on its effects on the extracellular matrix components of skin cells. The research conducted by Galicka and Sutkowska-Skolimowska (2021) revealed that BP-3 induced unfavorable alterations in skin cell components such as collagen, elastin, and other matrix elements. However, the study also highlighted that rosmarinic acid could mitigate these adverse effects, suggesting potential protective strategies against BP-3-induced cellular disturbances (Galicka & Sutkowska-Skolimowska, 2021).

Environmental Persistence and Toxicity

BP-3's environmental presence, due to its widespread use in various consumer products, has raised concerns about its ecological impact, especially in aquatic ecosystems. Research has focused on its physicochemical properties, environmental occurrence, and toxic effects, emphasizing its bioaccumulative and potentially endocrine-disrupting nature. The studies underline the need for further investigation into BP-3's long-term exposure effects on aquatic ecosystems, considering its lipophilicity, photostability, and potential to transform into more toxic metabolites (Kim & Choi, 2014).

Photocatalytic Degradation and Environmental Remediation

Research into the degradation of BP-3 has explored the use of advanced oxidation processes, such as the use of potassium permanganate (KMnO4) and ferrate(VI) (Fe(VI)). These studies provide insights into the kinetics, degradation products, and pathways of BP-3 degradation, highlighting the potential of these methods in reducing BP-3 concentrations and toxicity in water treatment processes. The findings suggest promising approaches for the removal of BP-3, addressing public concerns about its endocrine-disrupting effects and overall environmental impact (Cao et al., 2021)(Yang & Ying, 2013).

Neurological Impact and Endocrine Disruption

The potential neurological impact and endocrine-disrupting properties of BP-3 have been a significant focus of research, with studies examining its effects on behavior, reproduction, and gene expression in various species. These studies have revealed the multifaceted influence of BP-3 on biological systems, including its effects on agonistic behavior in fish, disruption of reproductive processes, and its impact on neuronal cells. The research underscores the need for a deeper understanding of BP-3's biological interactions and its implications for human and environmental health (Chen, Wu, & Ding, 2016).

Properties

IUPAC Name

phenyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKYXMMJCJRJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643349
Record name Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-70-4
Record name Phenyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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